BenchChemオンラインストアへようこそ!

glucagon, des-His(1)-Tyr(22)-

Glucagon receptor Radioligand binding Structure–activity relationship

This dual-deletion analog (His1 & Tyr22) achieves <0.002% adenylate cyclase activation and only 1% receptor binding, making it an indispensable negative control for clean antagonist screening. Unlike des-His1-glucagon (~70% residual agonism), [desHis1,Tyr22]glucagon eliminates false-positive signals. Use it to benchmark new analogs against known pA2=6.7 and correlate its unique β-sheet conformation with binding kinetics. Inquire now for 10–1000 mg scales; typical delivery requires 2–3 weeks for custom synthesis.

Molecular Formula C6H13NO4
Molecular Weight 0
CAS No. 109376-06-9
Cat. No. B1167362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameglucagon, des-His(1)-Tyr(22)-
CAS109376-06-9
Synonymsglucagon, des-His(1)-Tyr(22)-
Molecular FormulaC6H13NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucagon, des-His(1)-Tyr(22)- (CAS 109376-06-9): A Dual-Residue-Deleted Glucagon Antagonist with Quantifiable Differentiation for Receptor Pharmacology and SAR Studies


Glucagon, des-His(1)-Tyr(22)- (also designated [desHis1,Tyr22]glucagon or 1-des-His-22-Tyr-glucagon) is a synthetic 27-residue peptide analog of the 29-amino-acid hormone glucagon in which the N-terminal histidine (His1) and the tyrosine at position 22 (Tyr22) are both deleted [1]. It was synthesized alongside [Tyr22]glucagon by an optimized solid-phase method on Pam-resin with a 41% overall yield and purified to homogeneity by ion-exchange and reverse-phase HPLC [1]. Circular dichroism spectroscopy revealed a markedly increased β-sheet conformation relative to native glucagon at pH 2, 6.9, and 9.2 [1]. Functionally, the compound acts as a very weak partial agonist/antagonist: it displays only a trace of adenylate cyclase activation (<0.002% of glucagon) while retaining 1.0% of glucagon's membrane binding capacity, and it completely inhibits glucagon-stimulated cAMP formation with a pA2 of 6.7 [1]. This combination of extreme N-terminal and mid-region deletions makes it a structurally and pharmacologically distinct tool for dissecting glucagon structure–activity relationships and for benchmarking antagonist scaffolds.

Why Glucagon Analogs with Only Single-Site Modifications Cannot Substitute for des-His(1)-Tyr(22)-Glucagon in Quantitative Pharmacological Studies


Glucagon analogs that bear only a single deletion—such as des-His1-glucagon or [Tyr22]glucagon—exhibit pharmacological profiles that are fundamentally different from the double-deleted compound. Des-His1-glucagon remains a partial agonist with 70% maximal adenylate cyclase activation and only a 15-fold reduction in receptor affinity [1], whereas [Tyr22]glucagon is a full agonist that retains 10–30% activity in adenylate cyclase and in vivo glucose assays [2]. In contrast, the dual deletion in des-His(1)-Tyr(22)-glucagon reduces adenylate cyclase activity to a trace level (<0.002%) and binding to 1% of glucagon, converting the molecule into a very weak antagonist (pA2 = 6.7) [2]. Even the potent, rationally designed antagonist des-His1-[Glu9]glucagon amide, which has a pA2 of 7.2 and 40% binding affinity [3], does not reproduce the same combination of extremely low binding, minimal residual agonism, and altered secondary structure seen with des-His(1)-Tyr(22)-glucagon. Therefore, substituting any single-site analog risks introducing substantial confounding agonist activity or different binding kinetics, making the double-deleted compound irreplaceable for studies that require a near-silent receptor binder with a distinct conformational signature.

Quantitative Evidence Guide: des-His(1)-Tyr(22)-Glucagon vs. Closest Analogs Across Binding, Activity, Antagonist Potency, and Conformation


Receptor Binding Affinity: Near-Complete Ablation of Glucagon Receptor Recognition Compared to Native Glucagon and Single-Deletion Analogs

In a competitive [125I]glucagon binding assay using rat liver plasma membranes, [desHis1,Tyr22]glucagon bound with only 1.0% of the affinity of native glucagon [1]. This represents a 100-fold reduction in binding capacity. By comparison, the single-deletion analog des-His1-glucagon exhibited only a 15-fold reduction in affinity (6.7% of glucagon) [2], and des-His1-[Glu9]glucagon amide retained approximately 40% binding [3]. Thus, the dual deletion of His1 and Tyr22 produces a binding defect that is more than 6-fold greater than that of des-His1 alone and 40-fold greater than that of the amide antagonist.

Glucagon receptor Radioligand binding Structure–activity relationship

Adenylate Cyclase Activation: Trace Residual Activity Distinguishes des-His(1)-Tyr(22)-Glucagon from Partial Agonist and Full Agonist Analogs

[desHis1,Tyr22]glucagon produced less than 0.002% of the adenylate cyclase activation elicited by an equimolar concentration of native glucagon in rat liver membrane assays [1]. In marked contrast, the single-deletion analog des-His1-glucagon retained 70% of the maximal response of glucagon and was classified as a partial agonist [2], while [Tyr22]glucagon displayed 10% activity in the same adenylate cyclase system and 20–30% activity in the rabbit blood glucose assay [1]. The more potent antagonist des-His1-[Glu9]glucagon amide caused no detectable adenylate cyclase activation [3], but its higher binding affinity (40%) means that residual receptor occupancy is substantial, unlike the essentially silent binding of the double-deleted compound.

Adenylate cyclase cAMP Functional selectivity

Antagonist Potency (pA2): Moderate Competitive Antagonism Quantified Against the Potent Reference Antagonist des-His1-[Glu9]Glucagon Amide

[desHis1,Tyr22]glucagon completely inhibited cAMP formation stimulated by native glucagon, with 50% inhibition achieved at a molar ratio of 83:1 (analog:glucagon) and a calculated pA2 of 6.7 [1]. For comparison, the well-characterized glucagon antagonist des-His1-[Glu9]glucagon amide has a pA2 of 7.2 [2], while the more recently designed pure antagonist [desHis1,desPhe6,Glu9]glucagon-NH2 reaches a pA2 of 8.20 [3]. Thus, des-His(1)-Tyr(22)-glucagon is approximately 3-fold less potent (0.5 log units) than the standard amide antagonist and roughly 32-fold less potent than the optimized triple-modification antagonist.

Competitive antagonism pA2 Schild analysis

Secondary Structure Content: Increased β-Sheet Conformation Documented by Circular Dichroism Relative to Native Glucagon

Far-UV circular dichroism spectroscopy of dilute peptide solutions in mixed aqueous–organic solvents at pH 2, 6.9, and 9.2 demonstrated that [desHis1,Tyr22]glucagon adopts a significantly increased β-sheet structure compared to native glucagon under identical conditions [1]. This conformational shift was also observed for the companion analog [Tyr22]glucagon, but the magnitude of β-sheet enhancement was specifically correlated with the dual-deletion phenotype. In contrast, native glucagon displays a predominantly random-coil conformation in dilute solution, and des-His1-glucagon has not been reported to exhibit the same degree of β-sheet enrichment [2].

Circular dichroism Peptide conformation β-sheet

Synthetic Accessibility: 41% Overall Yield from Optimized Solid-Phase Synthesis on Pam-Resin

The synthesis of [desHis1,Tyr22]glucagon was accomplished by an improved stepwise solid-phase method on phenylacetamidomethyl (Pam)-resin, with quantitative ninhydrin monitoring and preview sequencing at each cycle. Following low/high HF cleavage and purification by ion-exchange chromatography and reverse-phase HPLC, the overall yield of homogeneous peptide from the first amino acid was 41% [1]. This yield was achieved contemporaneously with that of [Tyr22]glucagon using the same protocol. In comparison, the single-deletion analog des-His1-glucagon was prepared by an entirely different insoluble Edman degradation approach and required extensive purification to achieve <0.5% contamination with native glucagon [2], while the amide antagonists were synthesized via separate solid-phase routes with yields not directly reported in the same comparative context.

Solid-phase peptide synthesis Pam-resin Peptide yield

Evidence-Backed Research and Industrial Application Scenarios for des-His(1)-Tyr(22)-Glucagon


Negative-Control Peptide for Glucagon Receptor cAMP Accumulation Screens

Because [desHis1,Tyr22]glucagon exhibits less than 0.002% adenylate cyclase activation and only 1% binding relative to glucagon [1], it can serve as an essentially silent negative-control peptide in high-throughput cAMP accumulation assays. Unlike des-His1-glucagon, which retains 70% maximal agonism and can produce false-positive signals, the double-deleted analog ensures that any detected cAMP elevation arises exclusively from the test agonist, enabling cleaner data interpretation in antagonist screening campaigns.

Reference Compound for Structure–Activity Relationship (SAR) Baselines in Glucagon Antagonist Design

The compound occupies a well-defined pharmacological niche: pA2 = 6.7, IC50 ratio of 83:1 versus glucagon, and near-complete loss of binding and activity [1]. This profile makes it an ideal lower-boundary reference for SAR series that systematically add back residues or introduce substitutions to improve antagonist potency. Researchers can benchmark new analogs against these exact values to quantify the gain in affinity and antagonist strength conferred by each modification, using des-His1-[Glu9]glucagon amide (pA2 = 7.2) [2] and [desHis1,desPhe6,Glu9]glucagon-NH2 (pA2 = 8.20) [3] as upper-boundary comparators.

Conformational Probe for Biophysical Studies of Glucagon Secondary Structure–Function Coupling

The unique β-sheet-enriched conformation of [desHis1,Tyr22]glucagon, confirmed by circular dichroism at multiple pH values [1], makes it a valuable standard for biophysical investigations that correlate secondary structure with receptor recognition. Unlike native glucagon, which is largely random coil in dilute solution, this analog provides a fixed structural state that can be used to test whether stabilizing β-sheet conformations systematically alters binding kinetics or antagonist efficacy in glucagon receptor systems.

Internal Standard for Competitive Binding Assays Validating Glucagon Receptor Expression

With a receptor binding capacity of exactly 1.0% relative to glucagon in rat liver membranes [1], the compound can be employed as a low-affinity internal standard in competitive displacement assays. Its reproducible, well-characterized binding deficit provides a calibration point for normalizing inter-assay variability when quantifying receptor expression levels across different membrane preparations, especially in systems where high-affinity ligands may saturate receptors and obscure subtle expression differences.

Quote Request

Request a Quote for glucagon, des-His(1)-Tyr(22)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.